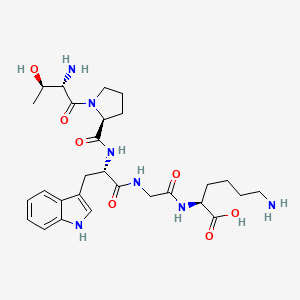
L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine is a peptide compound composed of five amino acids: threonine, proline, tryptophan, glycine, and lysine. This compound is of interest in various fields of scientific research due to its unique structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed from the N-terminus of the attached amino acid.
Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents, including alkylating agents, can be employed to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide can be employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The compound can be utilized in the development of novel biomaterials and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the peptide is used.
類似化合物との比較
Similar Compounds
L-Threonyl-L-prolyl-L-valyl-L-seryl-L-α-glutamyl-L-lysine: This compound shares some structural similarities but differs in the amino acid sequence, leading to distinct biological activities.
L-Arginine, glycyl-L-prolyl-L-tryptophylglycyl-L-α-aspartyl-L-cysteinyl-L-seryl-L-arginyl-L-threonyl-L-cysteinylglycylglycylglycyl-L-valyl-L-glutaminyl-L-phenylalanyl-L-seryl-L-seryl: Another peptide with a complex sequence, used in various biochemical studies.
Uniqueness
L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
特性
CAS番号 |
566189-96-6 |
|---|---|
分子式 |
C28H41N7O7 |
分子量 |
587.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H41N7O7/c1-16(36)24(30)27(40)35-12-6-10-22(35)26(39)34-21(13-17-14-31-19-8-3-2-7-18(17)19)25(38)32-15-23(37)33-20(28(41)42)9-4-5-11-29/h2-3,7-8,14,16,20-22,24,31,36H,4-6,9-13,15,29-30H2,1H3,(H,32,38)(H,33,37)(H,34,39)(H,41,42)/t16-,20+,21+,22+,24+/m1/s1 |
InChIキー |
KERJOLWATUDIFB-RHYJRHRISA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N)O |
正規SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


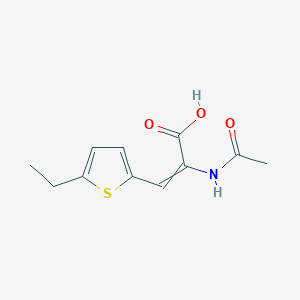
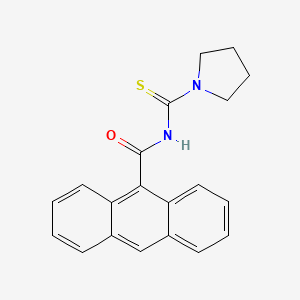
![N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B15166444.png)
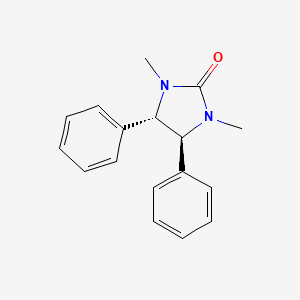
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
![3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one](/img/structure/B15166462.png)
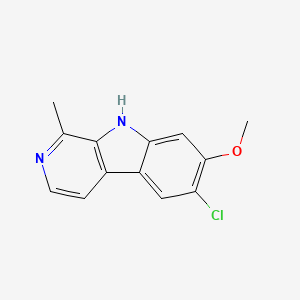
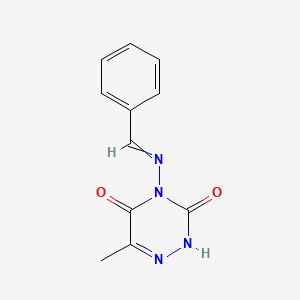
![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)

![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
